molecular formula C25H27NO5 B14080193 1-(4-Butoxy-3-ethoxyphenyl)-2-ethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

1-(4-Butoxy-3-ethoxyphenyl)-2-ethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No.: B14080193
M. Wt: 421.5 g/mol
InChI Key: ZCIULWKFYGGWPQ-UHFFFAOYSA-N
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Description

1-(4-Butoxy-3-ethoxyphenyl)-2-ethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a complex organic compound with a unique structure that combines elements of chromeno and pyrrole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Butoxy-3-ethoxyphenyl)-2-ethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione typically involves multi-step organic reactions. One common method includes the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for synthesizing complex molecules like this compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This could include the use of advanced catalytic systems and continuous flow reactors to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

1-(4-Butoxy-3-ethoxyphenyl)-2-ethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The conditions for these reactions vary but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol.

Scientific Research Applications

1-(4-Butoxy-3-ethoxyphenyl)-2-ethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione has several scientific research applications:

    Chemistry: It can be used as a building block for synthesizing more complex molecules.

    Biology: It may have potential as a bioactive compound, interacting with various biological targets.

    Medicine: Research could explore its potential as a therapeutic agent for treating diseases.

    Industry: It could be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism by which 1-(4-Butoxy-3-ethoxyphenyl)-2-ethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione exerts its effects involves its interaction with molecular targets and pathways. This could include binding to specific enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways would depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(4-Butoxy-3-ethoxyphenyl)-2-ethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is unique due to its specific combination of functional groups and ring structures, which may confer distinct chemical and biological properties compared to similar compounds.

Properties

Molecular Formula

C25H27NO5

Molecular Weight

421.5 g/mol

IUPAC Name

1-(4-butoxy-3-ethoxyphenyl)-2-ethyl-1H-chromeno[2,3-c]pyrrole-3,9-dione

InChI

InChI=1S/C25H27NO5/c1-4-7-14-30-19-13-12-16(15-20(19)29-6-3)22-21-23(27)17-10-8-9-11-18(17)31-24(21)25(28)26(22)5-2/h8-13,15,22H,4-7,14H2,1-3H3

InChI Key

ZCIULWKFYGGWPQ-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=C(C=C(C=C1)C2C3=C(C(=O)N2CC)OC4=CC=CC=C4C3=O)OCC

Origin of Product

United States

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